![molecular formula C15H16N2O2S B1317406 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine CAS No. 927997-18-0](/img/structure/B1317406.png)

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

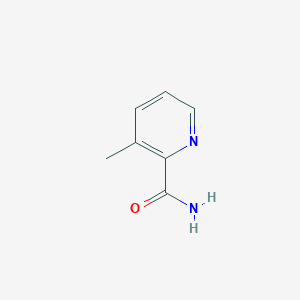

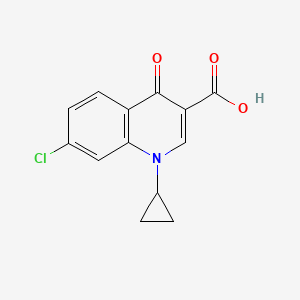

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine is an organic compound that belongs to the class of indoline derivatives. It has the molecular formula C15H16N2O2S and a molecular weight of 288.36 g/mol .

Molecular Structure Analysis

The molecular structure of 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

“1-Tosylindolin-6-amine” plays a significant role in the pharmaceutical industry due to its indole derivative structure, which is a common scaffold in many therapeutic agents . Its structural similarity to natural indolic compounds allows it to interact with various biological targets, making it valuable for developing new medications with antiviral, anti-inflammatory, and anticancer properties.

Catalysis

Indole derivatives, including “1-Tosylindolin-6-amine”, can act as ligands in catalytic systems . They can stabilize transition states and activate substrates in catalytic cycles, which is essential for reactions like cross-coupling in organic synthesis.

Material Science

The compound’s ability to form dendrimers, which are highly branched, tree-like structures, makes it useful in material science . Dendrimers have applications in creating nanoscale materials, which can be used in electronics, photonics, and as components in advanced engineering materials.

Biotechnology

In biotechnology, “1-Tosylindolin-6-amine” can be utilized to modify biological molecules or surfaces to enhance their properties . For example, it can be used to create more effective biosensors or to improve the stability of enzymes for industrial processes.

Environmental Science

This compound’s derivatives can be used in environmental science to remove pollutants from water or air . They can act as absorbents or catalysts in the breakdown of toxic substances, contributing to cleaner and safer environments.

Nanotechnology

“1-Tosylindolin-6-amine” can be used to synthesize nanoparticles with specific properties . These nanoparticles can have various applications, including drug delivery systems, diagnostic tools, and components in electronic devices.

Agriculture

Indole derivatives are structurally similar to plant hormones and can influence plant growth and development . “1-Tosylindolin-6-amine” could be used to synthesize compounds that mimic these hormones, leading to potential applications in agriculture to improve crop yields.

Analytical Chemistry

In analytical chemistry, “1-Tosylindolin-6-amine” can be used to develop new methods for the detection and quantification of biological or chemical substances . It could be part of sensors or assays that provide rapid and accurate measurements for various applications.

Mecanismo De Acción

Target of Action

Similar compounds, such as sulfonamides, have been known to inhibit folate metabolism .

Mode of Action

It’s worth noting that sulfonamides, which also contain a sulfonyl group, work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

For instance, polyamines, which include certain types of amines, can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .

Pharmacokinetics

A study on targeted drug delivery using quaternary ammonium connections, which could potentially include 1-tosylindolin-6-amine, suggests that such connections can improve pharmacokinetics and the therapeutic index .

Result of Action

For instance, novel indole amines have shown good antioxidant potential compared to standard drugs .

Action Environment

It’s known that the fluorescence quenching of organic molecules by various quenchers like aromatic amines can be affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-7,10H,8-9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYBWYBCJQEDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosylindolin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)